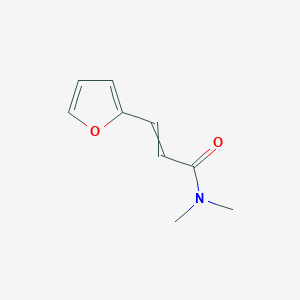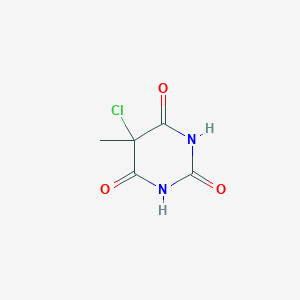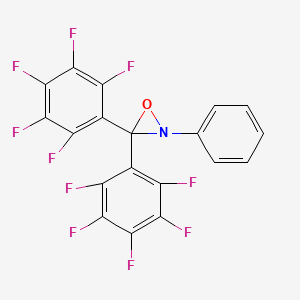
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is a unique compound characterized by its oxaziridine ring and the presence of pentafluorophenyl groups
Vorbereitungsmethoden
The synthesis of 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a suitable phenylhydroxylamine with a pentafluorophenyl ketone in the presence of an oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxaziridine ring .
Analyse Chemischer Reaktionen
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is known to undergo various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of sulfides to sulfoxides and other similar transformations.
Reduction: Under certain conditions, it can be reduced to form different products, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine has found applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various oxidation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism by which 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring is highly reactive and can transfer oxygen to various substrates, facilitating oxidation reactions. The pentafluorophenyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a powerful reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine include other oxaziridines and fluorinated organic molecules. For example:
3,3-Bis(trifluoromethyl)benzophenone: This compound also contains fluorinated groups and is used in similar oxidation reactions.
Hypervalent iodine compounds: These compounds share similar reactivity patterns and are used in oxidation reactions as well.
The uniqueness of this compound lies in its combination of the oxaziridine ring and pentafluorophenyl groups, which provide both stability and high reactivity, making it a versatile reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
105654-22-6 |
|---|---|
Molekularformel |
C19H5F10NO |
Molekulargewicht |
453.2 g/mol |
IUPAC-Name |
3,3-bis(2,3,4,5,6-pentafluorophenyl)-2-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-9-7(10(21)14(25)17(28)13(9)24)19(30(31-19)6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H |
InChI-Schlüssel |
WNAAIINGVBLOLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(O2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


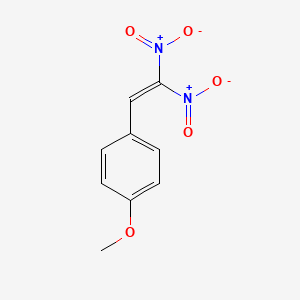
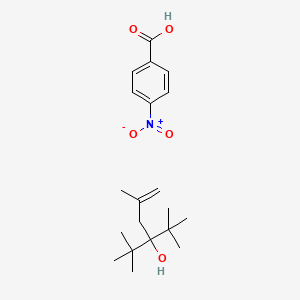
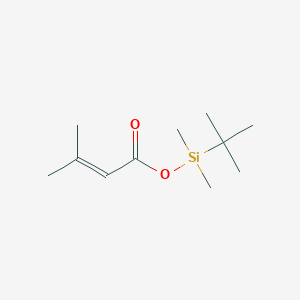
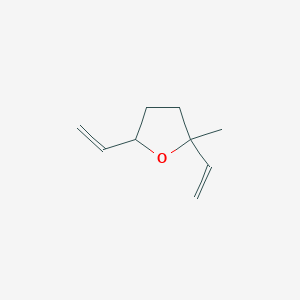
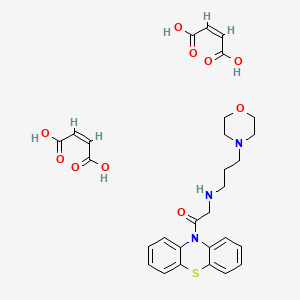

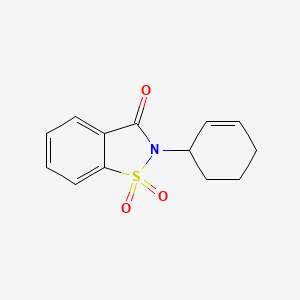



![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
